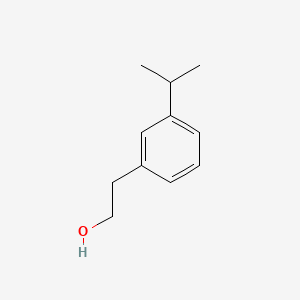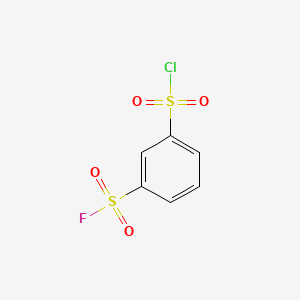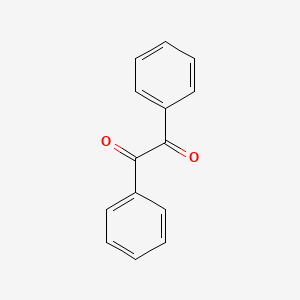![molecular formula C21H34O5 B1666644 (1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGN192093 is a synthetic organic compound known for its bioactive properties. It is classified as a thromboxane receptor agonist, which means it can bind to and activate thromboxane receptors. Thromboxane receptors are involved in various physiological processes, including platelet aggregation and smooth muscle contraction .
Preparation Methods
The synthesis of AGN192093 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the bicyclic core: The core structure of AGN192093 is formed through a series of cyclization reactions.
Introduction of side chains: The side chains are introduced through various chemical reactions, including alkylation and hydroxylation.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Chemical Reactions Analysis
AGN192093 undergoes several types of chemical reactions, including:
Oxidation: AGN192093 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert AGN192093 into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the AGN192093 molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AGN192093 has several scientific research applications, including:
Chemistry: AGN192093 is used as a model compound to study thromboxane receptor interactions and to develop new thromboxane receptor agonists and antagonists.
Biology: AGN192093 is used to study the physiological roles of thromboxane receptors in various biological systems.
Medicine: AGN192093 is investigated for its potential therapeutic applications in conditions involving thromboxane receptors, such as cardiovascular diseases.
Mechanism of Action
AGN192093 exerts its effects by binding to thromboxane receptors, which are G-protein-coupled receptors. Upon binding, AGN192093 activates these receptors, leading to a cascade of intracellular signaling events. These events include the activation of phospholipase C, which generates inositol trisphosphate and diacylglycerol, leading to an increase in intracellular calcium levels. This increase in calcium levels results in various physiological responses, such as platelet aggregation and smooth muscle contraction .
Comparison with Similar Compounds
AGN192093 is similar to other thromboxane receptor agonists, such as AGN191976 and U-46619. AGN192093 has unique properties that distinguish it from these compounds:
AGN191976: AGN191976 is a more potent thromboxane receptor agonist compared to AGN192093.
U-46619: U-46619 is another thromboxane receptor agonist, but it has a different chemical structure compared to AGN192093.
AGN192093’s uniqueness lies in its ability to distinguish between different subtypes of thromboxane receptors, making it a valuable tool for studying receptor heterogeneity .
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1S,5S,6R,7R)-6-[(Z)-7-hydroxyhept-2-enyl]-7-[(E,3S)-3-hydroxyoct-1-enyl]-2,4-dioxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C21H34O5/c1-2-3-7-10-16(23)12-13-18-17(11-8-5-4-6-9-14-22)19-15-20(18)26-21(24)25-19/h5,8,12-13,16-20,22-23H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20-/m0/s1 |
InChI Key |
PTIUXNGGNGQHQK-KTEVXADTSA-N |
SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCCO)OC(=O)O2)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@@H]([C@@H]1C/C=C\CCCCO)OC(=O)O2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCCO)OC(=O)O2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN192093 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID](/img/structure/B1666573.png)




![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)


